molecular formula C17H26O3 B13748856 Methyl 2-hydroxy-6-nonylbenzoate

Methyl 2-hydroxy-6-nonylbenzoate

Cat. No.: B13748856
M. Wt: 278.4 g/mol
InChI Key: LIDMBSUWPXARGQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-nonylbenzoate is an organic compound belonging to the class of benzoates It is characterized by a benzoic acid core substituted with a hydroxyl group at the second position and a nonyl chain at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-6-nonylbenzoate typically involves esterification reactions. One common method is the esterification of 2-hydroxy-6-nonylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-6-nonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The nonyl chain can be substituted with other alkyl or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or Grignard reagents under appropriate conditions.

Major Products:

    Oxidation: Formation of 2-keto-6-nonylbenzoic acid or 2-carboxy-6-nonylbenzoic acid.

    Reduction: Formation of 2-hydroxy-6-nonylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2-hydroxy-6-nonylbenzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-6-nonylbenzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

    Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but with a methoxy group instead of a nonyl chain.

    Methyl 2-hydroxy-6-methylbenzoate: Similar structure but with a methyl group instead of a nonyl chain.

Uniqueness: Methyl 2-hydroxy-6-nonylbenzoate is unique due to the presence of a long nonyl chain, which imparts distinct physicochemical properties and potential biological activities compared to its shorter-chain analogs.

Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

methyl 2-hydroxy-6-nonylbenzoate

InChI

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-11-14-12-10-13-15(18)16(14)17(19)20-2/h10,12-13,18H,3-9,11H2,1-2H3

InChI Key

LIDMBSUWPXARGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)OC

Origin of Product

United States

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